molecular formula C23H23Cl2N5O2 B2432479 2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide CAS No. 941895-19-8

2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide

Cat. No. B2432479
CAS RN: 941895-19-8
M. Wt: 472.37
InChI Key: HOVUEWSGLRURJL-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide” is a complex organic molecule. It contains a 2,4-dichlorophenoxy group, a pyridazin-3-yl group, and a 4-methylpiperazino group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 2,4-dichlorophenoxy group and the 4-methylpiperazino group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenoxy and methylpiperazino groups suggest that this compound could have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The presence of the dichlorophenoxy and methylpiperazino groups suggest that it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the dichlorophenoxy group could influence its solubility, while the presence of the methylpiperazino group could influence its reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Nayak et al. (2014) involved the synthesis of a similar compound, 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which was tested for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, exhibiting noticeable results in all areas (Nayak et al., 2014).

Discovery and Characterization for Cognitive Disorders

Hudkins et al. (2011) reported on a derivative, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant), as a potential treatment for attentional and cognitive disorders. This compound showed high affinity for human and rat H3 receptors with selectivity over other histamine receptor subtypes (Hudkins et al., 2011).

Powder Diffraction Data of Derivatives

Olszewska et al. (2008) characterized derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are potential pesticides, using X-ray powder diffraction. This research provides valuable data for understanding the crystallographic properties of such compounds (Olszewska et al., 2008).

Synthesis for Base Oil Improvement

Nessim (2017) synthesized Pyridazinone derivatives for base oil improvement, demonstrating their efficacy as antioxidants for local base oil and as corrosion inhibitors for carbon steel in an acid medium (Nessim, 2017).

Synthesis and QSAR Studies for Antibacterial Agents

Desai et al. (2008) conducted synthesis and QSAR studies on 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents. This research highlights the role of structural and physicochemical parameters in enhancing the efficacy of such compounds (Desai et al., 2008).

Synthesis and Antioxidant Properties

Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. These compounds displayed considerable activity, demonstrating the potential of such derivatives as new antioxidant agents (Gopi & Dhanaraju, 2020).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. It could be of interest in various fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5O2/c1-29-9-11-30(12-10-29)22-8-6-20(27-28-22)16-3-2-4-18(13-16)26-23(31)15-32-21-7-5-17(24)14-19(21)25/h2-8,13-14H,9-12,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVUEWSGLRURJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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